9-Butylaminoacridine hydrochloride

Synthetic chemistry 9-aminoacridine derivatives Steric effects in alkylation

9-Butylaminoacridine hydrochloride (CAS 74054-24-3; IUPAC: N-butylacridin-9-amine hydrochloride) is a synthetic 9-aminoacridine derivative belonging to the acridine family of nitrogen-containing heterocycles. The compound features a fully aromatic tricyclic acridine core with an n-butylamino substituent at the C9 position, yielding a free base molecular weight of 250.34 g/mol and a computed XLogP3-AA of 4.8.

Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
CAS No. 74054-24-3
Cat. No. B14453528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butylaminoacridine hydrochloride
CAS74054-24-3
Molecular FormulaC17H19ClN2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl
InChIInChI=1S/C17H18N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4-11H,2-3,12H2,1H3,(H,18,19);1H
InChIKeyNRKCZMYJUMGTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Butylaminoacridine Hydrochloride CAS 74054-24-3: Procurement-Grade Reference Standard for Acridine-Based Research


9-Butylaminoacridine hydrochloride (CAS 74054-24-3; IUPAC: N-butylacridin-9-amine hydrochloride) is a synthetic 9-aminoacridine derivative belonging to the acridine family of nitrogen-containing heterocycles [1]. The compound features a fully aromatic tricyclic acridine core with an n-butylamino substituent at the C9 position, yielding a free base molecular weight of 250.34 g/mol and a computed XLogP3-AA of 4.8 [2]. Its hydrochloride salt form (C17H19ClN2, MW 286.8 g/mol) offers improved aqueous handling characteristics compared to the free base. The compound is positioned at the intersection of DNA intercalation chemistry, topoisomerase inhibition pharmacology, and cytochrome P450 probe development, serving as a structurally defined reference standard across multiple research domains [1][3].

Why 9-Butylaminoacridine Hydrochloride Cannot Be Substituted by Generic 9-Aminoacridine Analogs


Within the 9-aminoacridine chemical class, structural modifications at the C9-amino position produce profound and non-linear changes in biological activity, physicochemical properties, and synthetic accessibility that preclude casual interchange [1]. The n-butyl substituent of this compound occupies a distinct SAR niche: it is short enough to retain synthetic accessibility (unlike the t-butyl analog, which cannot be prepared due to elimination during synthesis), yet sufficiently lipophilic to alter DNA intercalation geometry, membrane partitioning, and CYP450 metabolic handling compared to the parent 9-aminoacridine or shorter alkyl-chain derivatives [1][2]. In TNF-α modulation, the amino-butyl form achieves complete suppression at 3.5 μM, whereas the corresponding imino analog reaches only 50% inhibition at identical concentration — demonstrating that even subtle oxidation-state changes at the same position produce divergent pharmacological outcomes [3]. These data collectively establish that 9-butylaminoacridine hydrochloride is not a fungible commodity chemical but a structurally precise research tool whose substitution demands careful evaluation of chain-length-specific, oxidation-state-specific, and stereochemical parameters.

9-Butylaminoacridine Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Accessibility: n-Butylaminoacridine Is Experimentally Accessible Whereas t-Butylaminoacridine Cannot Be Prepared

In the foundational 1976 synthesis study by Acheson and Harvey, 9-n-butylaminoacridine was successfully prepared via standard synthetic routes from 9-chloroacridine and n-butylamine. By contrast, all attempts to prepare the sterically bulkier 9-t-butylaminoacridine failed — the t-butyl group underwent elimination rather than substitution at the C9-amino position under every condition tested [1]. This establishes a hard synthetic boundary: the n-butyl derivative is the largest straight-chain alkylaminoacridine of this subclass that can be reliably synthesized and procured, making it the definitive reference compound for studies probing the upper steric tolerance of the 9-aminoacridine pharmacophore.

Synthetic chemistry 9-aminoacridine derivatives Steric effects in alkylation

TNF-α Suppression: 9-Aminobutylacridine Achieves 100% Abrogation vs. 50% for 9-Imino-10-butylacridine at Equal Concentration

Mándi et al. (1994) conducted a systematic comparison of amino- and imino-acridine derivatives on endotoxin- and S. aureus-induced TNF-α production by human leukocytes. 9-Aminobutylacridine (the free base of the target hydrochloride) totally abrogated TNF-α production at a concentration of 3.5 μM, whereas 9-imino-10-butylacridine — the corresponding imino oxidation-state analog — exerted only 50% inhibition at the same 3.5 μM concentration [1]. Additional comparators in the same study included 9-(2-dimethylamino-ethyl)-acridine and its imino counterpart, which at 7 μM achieved only 30% and 10% inhibition respectively, highlighting the unique potency of the amino-butyl substitution pattern.

Immunopharmacology TNF-alpha modulation Acridine SAR

CYP450 Isoform-Selective N-Dealkylation: n-Butyl Substrate Is Processed by CYP2D6 and CYP1A1 but Not by Six Other Major Human P450 Isoforms

Mayer et al. (2007) developed a real-time fluorescence assay using a homologous series of 9-N-(alkylamino)acridine derivatives including the n-butyl derivative. Among eight tested recombinant human cytochrome P450 isoforms (CYP1A1, 1A2, 3A4, 3A5, 1B1, 2C9, 2C19, and 2D6), N-dealkylation of the n-butyl substrate was detected exclusively with CYP2D6 and CYP1A1 — no activity was observed with CYP1A2, 3A4, 3A5, 1B1, 2C9, or 2C19 [1]. In contrast, the shorter n-pentyl derivative was processed only by CYP1A1, establishing that a single methylene unit change in alkyl chain length alters CYP isoform selectivity. Activity for the n-butyl substrate at 5 μM fell within the range of 0.1–0.9 pmol 9AA/min/pmol P450. Critically, the N-dealkylation product (9-aminoacridine, 9AA) exhibits approximately 27-fold greater fluorescence than the intact substrates (λex 405 nm, λem 455 nm), providing a robust signal window for high-throughput screening [1].

Drug metabolism Cytochrome P450 Fluorescence probe substrates

DNA-Binding Chirality: (+)- and (−)-9-sec-Butylaminoacridine Enantiomers Exhibit Distinguishable CD Spectral Classes Upon DNA Binding

Dalgleish et al. (1972) demonstrated that the (+)- and (−)-enantiomers of 9-sec-butylaminoacridine produce distinct circular dichroism (CD) spectra when complexed with DNA, enabling classification into two distinguishable binding-position types on the basis of visible CD measurements [1]. The two classes — termed 'proflavine-like' (where optical activity of the bound ligand increases steeply by more than an order of magnitude as the binding ratio r increases from 0 to ~0.2) and '9-aminoacridine-specific' — were resolved using the chiral sec-butyl probe. This stereochemical discrimination is not observable with the achiral n-butyl derivative, establishing that the sec-butyl and n-butyl forms serve complementary rather than redundant roles: the chiral form probes stereospecific DNA interactions, while the achiral n-butyl form serves as the stereochemical baseline control [1].

DNA intercalation Circular dichroism Stereochemistry Chiral recognition

Lipophilicity Differentiation: 9-n-Butylaminoacridine XLogP = 4.8 vs. 9-Aminoacridine XLogP ≈ 2.8

Computed physicochemical parameters from PubChem reveal a substantial lipophilicity increase conferred by the n-butyl substituent: 9-n-butylaminoacridine (free base) has an XLogP3-AA of 4.8, approximately 2.0 log units higher than 9-aminoacridine (XLogP ≈ 2.8) [1][2]. The compound also gains four rotatable bonds (vs. zero for 9-aminoacridine) and one additional hydrogen-bond acceptor, yielding a topological polar surface area shift that, combined with the logP increase, predicts altered membrane partitioning and protein-binding behavior [1]. These computed differences are consistent with the experimental observation that 9-alkylaminoacridines with longer alkyl chains can function as amphiphilic membrane-active agents — a property absent in the parent 9-aminoacridine [3].

Physicochemical properties Lipophilicity Membrane permeability SAR

9-Butylaminoacridine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Topoisomerase II Inhibitor Medicinal Chemistry Programs

9-Butylaminoacridine hydrochloride serves as a validated, literature-precedented reference control for human DNA topoisomerase II (topo II) inhibition assays at 5–10 μM concentrations, as established across two independent peer-reviewed studies [1][2]. Its TOPO-II inhibitory activity is equivalent to that of 9-aminoacridine at matched concentrations, making it a chemically distinct but pharmacologically matched comparator for SAR studies where differential physicochemical properties (e.g., enhanced lipophilicity) are under investigation. The compound is particularly suited as a negative control or baseline comparator when evaluating novel polyamine-acridine conjugates or substituted 9-aminoacridine derivatives for topo II catalytic inhibition, with enzymatic activity readout via kDNA decatenation/cleavage assays [1].

CYP2D6/CYP1A1 Dual-Isoform Fluorescence Probe for Drug Metabolism Screening

The n-butyl derivative occupies a unique position in the 9-N-(alkylamino)acridine series as the longest alkyl chain retaining dual CYP2D6 and CYP1A1 N-dealkylation activity, enabling simultaneous monitoring of both isoforms in a single-well fluorescence assay format [3]. The 27-fold fluorescence enhancement upon conversion to 9-aminoacridine (λex/λem = 405/455 nm) provides a signal-to-background ratio suitable for high-throughput microsomal or hepatocyte screening. The compound is compatible with 96-well microtiter plate formats and has been validated in human, rat, and monkey hepatic microsomal preparations [3]. It is the appropriate choice when a single probe substrate for both CYP2D6 and CYP1A1 is required, as shorter-chain analogs show different Km/Vmax profiles and the n-pentyl derivative loses CYP2D6 activity entirely.

TNF-α Modulation Studies in Immunopharmacology and Anti-Inflammatory Screening

9-Aminobutylacridine (prepared in situ from the hydrochloride salt) achieves complete (100%) abrogation of TNF-α production by human leukocytes at 3.5 μM, a potency that is twofold greater than the corresponding imino analog at identical concentration [4]. This makes the compound a high-efficacy positive control for TNF-α suppression screening cascades, particularly in studies where distinguishing amino-form activity from imino-form or other oxidation-state analogs is mechanistically informative. The assay context (endotoxin/S. aureus-stimulated human leukocytes) is clinically relevant to sepsis and inflammatory disease models, and the compound's defined concentration-response profile allows it to serve as a benchmark for evaluating novel TNF-α modulators derived from acridine or related heterocyclic scaffolds [4].

DNA Intercalation Stereochemistry Probe for Structural Biology

The chiral sec-butyl analog of this compound class has been used to resolve two distinct DNA-binding modes via circular dichroism spectroscopy, with the (+)- and (−)-enantiomers producing distinguishable CD spectral signatures [5]. The achiral n-butyl form (the hydrochloride salt specified here) serves as the essential stereochemical baseline control for such experiments, enabling researchers to subtract non-stereospecific binding contributions and isolate chiral discrimination effects. This application is relevant to structural biology laboratories investigating ligand-DNA interaction geometry, intercalation mechanisms, and the design of sequence-selective DNA-binding agents. The Dalgleish et al. (1972) CD methodology provides a direct experimental framework that requires both the chiral (sec-butyl) probe and the achiral (n-butyl) baseline for rigorous data interpretation [5].

Quote Request

Request a Quote for 9-Butylaminoacridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.